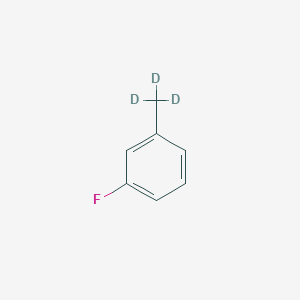

3-FLUOROTOLUENE-alpha,alpha,alpha-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluorotoluene-alpha,alpha,alpha-D3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used as a reference material in various scientific studies due to its unique properties. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorotoluene-alpha,alpha,alpha-D3 typically involves the deuteration of 3-fluorotoluene. This can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the deuteration process.

Chemical Reactions Analysis

Electrochemical Reactions

Recent studies have explored the electrochemical behavior of fluorinated compounds, including 3-fluorotoluene derivatives. The electrocarboxylation process has been particularly notable, where 3-fluorotoluene-alpha,alpha,alpha-D3 can undergo transformations in the presence of carbon dioxide. The mechanism typically involves:

-

Electron Transfer : Initial generation of a radical anion through electron transfer.

-

C–F Bond Cleavage : This radical can then undergo C–F bond cleavage to form a fluorobenzylic radical.

-

Protonation : The resulting radical is subsequently protonated to yield fluoromethylbenzene or other products.

This process has been shown to utilize different working electrodes (e.g., glassy carbon, silver) and electrolytes (e.g., DMF with TBA PF6) under inert atmospheres, demonstrating the versatility of this compound in electrochemical applications .

Aryl-CF3 Bond Formation

The formation of aryl-CF3 bonds from this compound has been studied using palladium-catalyzed reactions. In these reactions:

-

Mechanistic Insights : DFT calculations reveal that the CF3 group acts as an electrophile while the aryl group serves as a nucleophile during coupling.

-

Temperature Dependence : The reactions typically require elevated temperatures (80-140 °C) but have shown potential for room temperature conditions when using specific ligands like tmeda. This adaptability highlights the efficiency of using this compound in synthetic methodologies for pharmaceuticals and agrochemicals .

Photochemical Reactions

Photochemical transformations involving this compound have also been investigated. Under irradiation with LEDs (455 nm), this compound can participate in trifluoroethylation reactions:

-

Reaction Conditions : Typically conducted under an inert atmosphere with solvents such as acetonitrile and water.

-

Yield Analysis : The products are analyzed using NMR spectroscopy to determine yields and side products.

For instance, hydroxytrifluoroethyl products can be obtained in significant yields (up to 86%), showcasing the compound's utility in photochemical processes .

Scientific Research Applications

Research Applications

Isotopic Labeling in Chemical Studies

One of the primary applications of 3-fluorotoluene-alpha,alpha,alpha-D3 is its use as a tracer in chemical and biological studies. The presence of deuterium allows researchers to track the compound's behavior in metabolic pathways without significantly altering its fundamental properties. This capability is crucial for understanding reaction mechanisms and the dynamics of chemical transformations.

Biological Studies

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Fluorinated toluenes can influence metabolic pathways and may be utilized in drug design due to their potential to modify pharmacokinetics and bioavailability. The isotopic labeling also enhances the stability and solubility of compounds in biological systems.

Analytical Chemistry

In analytical chemistry, this compound can serve as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The distinct isotopic signature helps improve the accuracy and reliability of quantitative analyses.

Synthesis and Characterization

The synthesis of this compound typically involves fluorination reactions followed by deuteration processes. Detailed synthetic methodologies can be found in various chemical literature that discusses the use of fluorinated precursors and deuterated reagents to achieve the desired compound.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Fluorotoluene | C7H7F | Fluorine at the ortho position |

| 4-Fluorotoluene | C7H7F | Fluorine at the para position |

| Toluene | C7H8 | No fluorine; serves as a baseline for comparison |

| 3-Chlorotoluene | C7H7Cl | Chlorine instead of fluorine |

| This compound | C7H7DF3 | Deuterated; used for isotopic labeling |

The presence of deuterium distinguishes this compound from its non-deuterated counterparts. This feature provides unique advantages in tracking and studying chemical transformations without significantly altering the compound's properties.

Case Studies

Several studies have highlighted the utility of fluorinated compounds in drug development and metabolic research:

- Fluorinated Drug Design : Research has shown that incorporating fluorinated moieties into drug candidates can enhance their bioavailability and metabolic stability. For instance, studies on related fluorinated compounds have demonstrated their ability to modulate pharmacokinetic profiles effectively .

- Metabolic Pathways Investigation : In metabolic studies involving fluorinated compounds like this compound, researchers have been able to trace pathways and interactions within biological systems more accurately due to the distinct isotopic labeling .

Mechanism of Action

The mechanism of action of 3-Fluorotoluene-alpha,alpha,alpha-D3 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. In biological studies, the compound can be used to trace metabolic pathways and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

3-Fluorotoluene: The non-deuterated version of the compound.

4-Fluorotoluene-alpha,alpha,alpha-D3: A similar deuterated compound with the fluorine atom in the para position.

2-Fluorotoluene-alpha,alpha,alpha-D3: A similar deuterated compound with the fluorine atom in the ortho position.

Uniqueness

3-Fluorotoluene-alpha,alpha,alpha-D3 is unique due to the specific placement of deuterium atoms, which provides distinct advantages in analytical techniques like NMR spectroscopy. The presence of the fluorine atom also adds to its uniqueness, making it valuable in studies involving fluorinated compounds.

Biological Activity

3-FLUOROTOLUENE-alpha,alpha,alpha-D3 is a deuterated form of 3-fluorotoluene, a compound that has garnered interest in various fields including medicinal chemistry and environmental science. The incorporation of deuterium alters the compound's physical and chemical properties, potentially enhancing its biological activity. This article explores the biological activity of this compound, examining its mechanisms of action, effects on biological systems, and relevant case studies.

- Molecular Formula : C7H7F

- Molecular Weight : 113.15 g/mol

- Deuteration : The presence of deuterium affects the vibrational modes and stability of the compound, which can influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The fluorine atom may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular receptors.

- Metabolic Stability : Deuteration can lead to increased metabolic stability, allowing for prolonged activity within biological systems.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

- Antimicrobial Activity : Studies have shown that fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes.

- Neuropharmacological Effects : Preliminary research suggests potential neuropharmacological effects, possibly linked to alterations in neurotransmitter dynamics due to structural changes from fluorination.

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various fluorinated toluene derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, suggesting that fluorination enhances membrane permeability and disrupts bacterial function.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound revealed that it could modulate serotonin levels in vitro. This modulation suggests a potential application in treating mood disorders or anxiety-related conditions.

Research Findings

Recent findings indicate that the incorporation of fluorine and deuterium into organic compounds can significantly alter their pharmacokinetics. For instance:

- Increased Half-life : Deuterated compounds often exhibit longer half-lives due to reduced metabolic degradation.

- Enhanced Lipophilicity : The presence of fluorine increases the hydrophobic character of the molecule, improving its ability to cross lipid membranes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-FLUOROTOLUENE-alpha,alpha,alpha-D3, and what parameters critically influence isotopic purity?

- Methodological Answer : The synthesis of deuterated toluene derivatives typically involves hydrogen-deuterium exchange or deuteration via catalytic processes. For example, deuterated methyl groups can be introduced using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Isotopic purity is influenced by reaction temperature, catalyst selection (e.g., Pt/C or Pd-based catalysts), and the exclusion of protic solvents to prevent back-exchange . Characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is essential to confirm deuterium incorporation and purity .

Q. How does deuteration at the methyl group affect the physicochemical properties of 3-FLUOROTOLUENE compared to its non-deuterated analog?

- Methodological Answer : Deuteration alters molecular mass, vibrational modes, and bond stability. For instance, in NMR, deuterium substitution eliminates proton signals at the methyl group, simplifying spectral analysis of adjacent fluorine atoms. Additionally, kinetic isotope effects (KIEs) may influence reaction rates in mechanistic studies, requiring adjustments in experimental design (e.g., longer reaction times for deuterated compounds) . Comparative studies using differential scanning calorimetry (DSC) can further assess thermal stability changes .

Q. Which analytical techniques are most robust for verifying deuterium incorporation and structural integrity in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formula and isotopic distribution. Fluorine-19 NMR and deuterium NMR (²H NMR) provide site-specific confirmation of deuteration, though sensitivity challenges may require extended acquisition times. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can detect fragmentation patterns unique to deuterated analogs .

Advanced Research Questions

Q. In mechanistic studies, how does isotopic substitution (D₃) influence kinetic isotope effects (KIEs) in reactions involving 3-FLUOROTOLUENE?

- Methodological Answer : KIEs arise due to differences in bond vibrational energies between C-H and C-D bonds. For example, in electrophilic aromatic substitution, deuteration at the methyl group may slow reaction rates, observable via time-resolved spectroscopy or kinetic modeling. Advanced computational methods (e.g., DFT calculations) can predict KIEs, while experimental validation requires precise control of reaction conditions (e.g., anhydrous environments to minimize proton contamination) .

Q. How can discrepancies between theoretical and experimental NMR chemical shifts for deuterated fluorinated toluenes be systematically resolved?

- Methodological Answer : Discrepancies often stem from solvent effects, residual protons, or conformational dynamics. To address this, researchers should:

- Compare experimental data with simulated spectra from computational tools (e.g., Gaussian or ACD/Labs).

- Use heteronuclear coupling constants (e.g., ¹⁹F-¹H or ¹⁹F-²H) to validate structural assignments.

- Employ deuterium decoupling in ¹⁹F NMR to reduce signal splitting artifacts .

Q. What challenges arise in maintaining isotopic stability during long-term storage or under extreme experimental conditions (e.g., high temperature/pH)?

- Methodological Answer : Deuterium loss can occur via exchange with ambient moisture or acidic/basic conditions. To mitigate this:

- Store compounds in sealed, inert atmospheres (e.g., argon) with desiccants.

- Conduct stability tests using accelerated aging protocols (e.g., elevated temperatures) and monitor deuterium content via MS.

- Avoid protic solvents in experimental setups; use deuterated solvents (e.g., DMSO-d₆) to minimize exchange .

Q. Data Analysis and Contradictions

Q. How should researchers address inconsistencies in synthetic yields when scaling up deuterated 3-FLUOROTOLUENE production?

- Methodological Answer : Yield variations often result from incomplete deuteration or side reactions. Strategies include:

- Optimizing catalyst loading and reaction time via design of experiments (DoE) approaches.

- Implementing inline analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring.

- Comparing batch-to-batch isotopic purity using MS and adjusting deuteration protocols iteratively .

Q. What statistical frameworks are appropriate for assessing reproducibility in spectroscopic data for deuterated compounds?

- Methodological Answer : Krippendorff’s Alpha (α ≥ 0.80) can quantify inter-rater reliability in spectral interpretation, particularly when multiple analysts assign peaks in complex NMR spectra. For parametric data, Cronbach’s Alpha evaluates internal consistency across replicate measurements, ensuring methodological rigor .

Properties

CAS No. |

4202-92-0 |

|---|---|

Molecular Formula |

C7H7F |

Molecular Weight |

113.15 g/mol |

IUPAC Name |

1-fluoro-3-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3 |

InChI Key |

BTQZKHUEUDPRST-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC=C1)F |

Canonical SMILES |

CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.